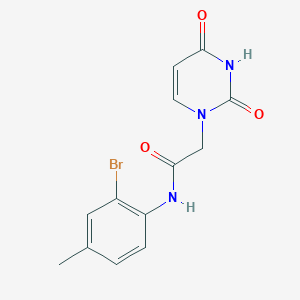![molecular formula C15H24N2O5S B7680661 N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide, also known as DMSA-PEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to have antioxidant properties, which may contribute to its overall therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in lab experiments is its wide range of potential applications. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many potential future directions for research on N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide. One area of interest is the development of more efficient synthesis methods that could make N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in human clinical trials.
Synthesemethoden
The synthesis of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroacetate to form 2-ethoxy-N-ethylacetanilide. This intermediate is then reacted with diethyl sulfite to form N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-ethoxyacetamide, which is subsequently converted to N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide through a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. Finally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been studied for its potential neuroprotective effects, with some research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
Eigenschaften
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(22-7-3)13(10-12)16-15(18)11-21-4/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFBLBGISUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)
![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(4-ethyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide](/img/structure/B7680681.png)